4,4'-Diamino-[1,1'-biphenyl]-3-carbonitrile
Overview
Description
4,4'-Diamino-[1,1'-biphenyl]-3-carbonitrile is a useful research compound. Its molecular formula is C13H11N3 and its molecular weight is 209.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Potential Alzheimer's Disease Treatment
A derivative, 4,4'-Diamino-4-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, is identified as a potential lead compound in Alzheimer's disease drug development (Chioua et al., 2009).
Biomedical Applications
Substituted derivatives, specifically 2,4-diamino-5-(5-oxo-3-aryl-2,5-dihydroisoxazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitriles, show promise in biomedical fields (Vereshchagin et al., 2015).
Dipole Moment Analysis
Research on 4,5'-diamino[1,1':3',1''-terphenyl]-4',6'-dicarbonitrile, using solvatochromic methods and quantum-chemical calculations, focuses on determining its ground and excited state dipole moments (Józefowicz et al., 2009).
Synthesis of Azo-dyes
Isomeric diamino-pyridone-3-carbonitriles are used as azo-coupling components in azo-dye synthesis (Junek et al., 1985).
Green Chemistry Synthesis
A green, simple, and environmentally friendly synthesis method for 2,6-diamino-4-phenyl pyrimidine-5-carbonitrile has been developed (Deshmukh et al., 2008).
Neurotropic Properties
Synthesized diamino derivatives of pyrano[3,4-c]pyridines, including those related to 4,4'-Diamino-[1,1'-biphenyl]-3-carbonitrile, exhibit neurotropic properties and can prevent seizures in animals (Paronikyan et al., 2016).
Properties
IUPAC Name |
2-amino-5-(4-aminophenyl)benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c14-8-11-7-10(3-6-13(11)16)9-1-4-12(15)5-2-9/h1-7H,15-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUSURSMJOXXAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)N)C#N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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